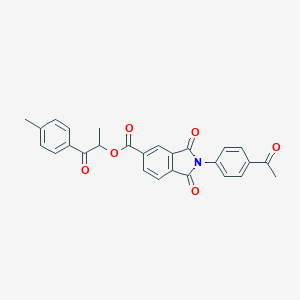
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the family of isoindoline derivatives. This compound has drawn significant attention from researchers due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell cycle regulation and DNA replication.
Biochemical and Physiological Effects
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. It has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate for lab experiments is its high potency against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to prepare solutions for in vitro experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research and potential applications. Another area of interest is the development of novel derivatives of this compound with improved anticancer activity and solubility. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves the reaction of 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride. This reaction takes place in the presence of a suitable base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and a neuroprotective agent.
In materials science, 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been used as a building block for the synthesis of novel organic semiconductors. These materials have potential applications in organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
Propiedades
Nombre del producto |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate |
|---|---|
Fórmula molecular |
C27H21NO6 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H21NO6/c1-15-4-6-19(7-5-15)24(30)17(3)34-27(33)20-10-13-22-23(14-20)26(32)28(25(22)31)21-11-8-18(9-12-21)16(2)29/h4-14,17H,1-3H3 |
Clave InChI |
ZTJGIZVXKAOXDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304007.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304019.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)

![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)
![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)